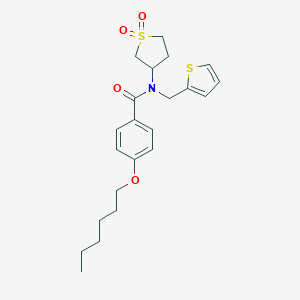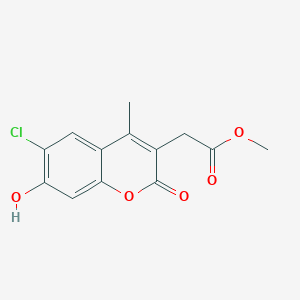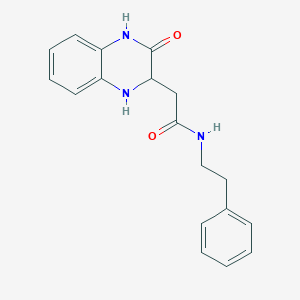![molecular formula C25H20FNO6 B363344 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione CAS No. 849828-26-8](/img/structure/B363344.png)
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno-pyrrole core, substituted with various functional groups such as ethoxy, methoxy, fluoro, and furan-2-ylmethyl. The presence of these groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Chromeno-Pyrrole Core: The initial step involves the construction of the chromeno-pyrrole core. This can be achieved through a cyclization reaction, where appropriate starting materials such as substituted phenols and pyrroles are reacted under acidic or basic conditions.
Introduction of Substituents: The next step involves the introduction of the ethoxy, methoxy, fluoro, and furan-2-ylmethyl groups. This can be done through various substitution reactions, where the chromeno-pyrrole core is treated with reagents such as ethyl iodide, methoxy chloride, fluorine gas, and furan-2-ylmethyl bromide.
Purification and Characterization: The final step involves the purification of the synthesized compound using techniques such as column chromatography and recrystallization. The compound is then characterized using spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure.
Industrial production of this compound would follow similar steps but on a larger scale, with optimization of reaction conditions to maximize yield and minimize costs.
Analyse Des Réactions Chimiques
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from these reactions are typically quinones or other oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The major products formed are typically alcohols or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its substituents are replaced by other groups. Common reagents used in these reactions include halogens, alkyl halides, and nucleophiles.
Applications De Recherche Scientifique
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in fields such as materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparaison Avec Des Composés Similaires
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-[(furan-2-yl)methyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound lacks the ethoxy group, which may affect its chemical and biological properties.
1-(4-ethoxy-3-methoxyphenyl)-7-chloro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound has a chlorine atom instead of a fluorine atom, which may influence its reactivity and interactions.
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(phenylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione: This compound has a phenylmethyl group instead of a furan-2-ylmethyl group, which may alter its properties and applications.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties that can be leveraged in various scientific research applications.
Propriétés
Numéro CAS |
849828-26-8 |
|---|---|
Formule moléculaire |
C25H20FNO6 |
Poids moléculaire |
449.4g/mol |
Nom IUPAC |
1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-2-(furan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20FNO6/c1-3-31-19-8-6-14(11-20(19)30-2)22-21-23(28)17-12-15(26)7-9-18(17)33-24(21)25(29)27(22)13-16-5-4-10-32-16/h4-12,22H,3,13H2,1-2H3 |
Clé InChI |
YOEFSLPNSJHXFF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CO4)OC5=C(C3=O)C=C(C=C5)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methyl-thiazol-2-ylhydrazono)-methyl]-benzoic acid](/img/structure/B363263.png)


![2,3,5,6-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B363272.png)

![2,3,4-trimethyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B363278.png)
![Ethyl 4,5-dimethyl-2-({[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B363286.png)
![1-[3-(Allyloxy)phenyl]-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363288.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B363289.png)
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B363294.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B363298.png)

![Morpholine, 4-[(4-bromo-3-methoxyphenyl)sulfonyl]-](/img/structure/B363307.png)

